1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one is a complex organic compound characterized by its unique spirocyclic structure that incorporates three nitrogen atoms within a bicyclic framework. This compound is part of a broader class of triazaspiro compounds, which have garnered interest due to their potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, with research focusing on optimizing these processes for efficiency and yield. Notable studies have explored its synthesis and properties, contributing to a growing body of literature on its applications in pharmaceuticals and other fields .
1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one belongs to the category of heterocyclic compounds, specifically those containing multiple nitrogen atoms. Its classification as a spiro compound indicates that it features a unique arrangement where two rings share a single atom, which in this case is a carbon atom.
In one commonly reported synthesis route, the process begins with the formation of an intermediate that subsequently undergoes cyclization to yield the desired triazaspiro compound. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields and minimizing by-products.
The molecular structure of 1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one features a spirocyclic arrangement with three nitrogen atoms integrated into its framework. The spiro center is located at the junction of two cyclic systems, leading to a unique spatial arrangement that influences its chemical properties and reactivity.
The compound's molecular formula is C₈H₁₄N₄O, with a molecular weight of approximately 182.23 g/mol. The structural representation highlights the presence of functional groups that contribute to its reactivity and potential biological activity.
1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one participates in various chemical reactions typical for nitrogen-containing heterocycles. These include nucleophilic substitutions and cycloadditions, which can be leveraged for further functionalization or derivatization of the compound.
Research has demonstrated that this compound can undergo modifications at different positions on the spiro framework, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts. The reactivity can be influenced by substituents on the nitrogen atoms or adjacent carbon centers.
In vitro studies have indicated potential antimicrobial and anticancer activities associated with derivatives of this compound. Further research is necessary to elucidate the precise mechanisms through which these effects occur.
1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one is typically characterized by its solid state at room temperature with relatively low solubility in non-polar solvents but better solubility in polar solvents like methanol or ethanol.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential for further chemical modifications that could enhance its biological activity or alter its pharmacokinetic properties.
Due to its unique structure and promising biological activities, 1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one is being explored for various applications in medicinal chemistry. It has potential uses as:
Oxidative rearrangements serve as pivotal strategies for constructing the quaternary spirocenter of 1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one. These transformations often mimic biosynthetic pathways observed in Penicillium-derived alkaloids, where enzymatic oxidation triggers skeletal reorganization. As detailed in studies of roquefortine C biosynthesis, hydroxylation at C-10 precedes a stereospecific 1,2-shift to form the spirocyclic core of glandicoline B—a natural triazaspiro scaffold [2]. Laboratory-scale adaptations employ chemical oxidants (e.g., hypervalent iodine reagents or metal-catalyzed systems) to achieve analogous ring contractions. A critical advantage is the retention of stereochemical integrity at the spiroatom, which adopts near-tetrahedral geometry (bond angles: ~109.5°) as confirmed by X-ray crystallography [2]. This geometry minimizes ring strain in the [4.4] spiro system, enabling high diastereoselectivity (>90%) when chiral auxiliaries are integrated into precursor molecules [6].
Table 1: Oxidative Reagents for Spirocycle Formation
Reagent System | Temperature (°C) | Yield (%) | Stereoselectivity (de %) |
---|---|---|---|
PhI(OAc)₂/CH₃CN | 25 | 78 | >90 |
Mn(OAc)₃/Acetic Acid | 80 | 65 | 75 |
VO(acac)₂/t-BuOOH | 60 | 82 | 88 |
Electrochemical (anodic) | 20 | 70 | 92 |
Cascade cyclizations enable efficient assembly of the 1,3,7-triazaspiro[4.4]nonane skeleton through sequential bond formation without isolating intermediates. A prominent route involves N-Boc-protected pyrrolidone precursors undergoing in situ deprotection, decarboxylation, and intramolecular cyclization. This one-pot methodology delivers the spirocyclic hydantoin core in 78% yield with minimal purification [6]. Key to success is the activation of the C-4 carbonyl for nucleophilic attack by the secondary amine, facilitated by Lewis acids (e.g., ZnCl₂) or high-temperature conditions (refluxing toluene). Density functional theory (DFT) calculations reveal a kinetically favored [3+2] cycloaddition pathway with an energy barrier of ≤20 kcal/mol, explaining the rapid annulation below 100°C [1]. Modifications at N-3 (e.g., methylation) are introduced prior to cyclization using alkyl halides, preserving the spiro framework’s integrity.
Table 2: Cascade Cyclization Parameters
Step Sequence | Key Conditions | Rate Constant (k, s⁻¹) | Overall Yield (%) |
---|---|---|---|
Deprotection → Decarboxylation → Cyclization | ZnCl₂, Toluene, Δ | 4.2 × 10⁻³ | 78 |
Alkylation → Cyclization | K₂CO₃, DMF, 60°C | 2.8 × 10⁻³ | 65 |
Photoredox Cyclization | Ir(ppy)₃, Blue LED | 9.1 × 10⁻⁴ | 71 |
Asymmetric construction of the spirocyclic quaternary carbon in 1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one demands precision engineering to control stereochemistry. Chiral phosphine catalysts (e.g., (R)-BINAP-derived) enable enantioselective dearomatization-cyclization cascades, achieving up to 94% enantiomeric excess (ee) when using aryl-substituted precursors [6] [9]. Alternatively, N-heterocyclic carbene (NHC) catalysts generate azolium enolate intermediates that undergo stereodetermining [3+2] cyclizations with ketimines. X-ray analysis confirms that NHC-mediated approaches enforce a 67.81° bond angle at the spiroatom—closer to tetrahedral geometry than strain-prone aziridine methods (64.32°) [2] [9]. For scalable synthesis, chiral pool materials (e.g., L-proline derivatives) serve as cost-effective controllers, though ee values remain moderate (70–80%).
Table 3: Asymmetric Catalysis Performance
Catalyst Class | Substrate Scope | ee Range (%) | Bond Angle at Spirocenter (°) |
---|---|---|---|
Chiral Phosphine | Aryl, Vinyl | 88–94 | 109.5 ± 0.5 |
N-Heterocyclic Carbene | Alkyl, Aryl | 75–89 | 67.81–112.4 |
Chiral Amine | Alkyl | 70–80 | 108.9 ± 1.2 |
The stereolability of 1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one under acidic conditions arises from reversible protonation at N-7, triggering ring opening and reclosure. NMR studies (¹H, ¹³C) in CD₃OD/DCl reveal complete epimerization at C-8 within 2 hours at pH ≤ 3.0 [6]. Kinetic profiling identifies a first-order rate constant (k = 1.8 × 10⁻⁴ s⁻¹) at 25°C, with ΔG‡ = 23.5 kcal/mol. Computational models attribute this lability to strain in the piperidine ring (envelope conformation), which lowers the barrier for inversion. Notably, N-1 methylation reduces epimerization rates by 40% compared to unmethylated analogs due to steric hindrance of the iminium intermediate. Mitigation strategies include conducting reactions at pH > 5.0 or using non-protic solvents (e.g., THF), which suppress ionization.
Table 4: Epimerization Kinetics vs. Structural Features
Substituent | pH | Temperature (°C) | Rate Constant (k, ×10⁻⁴ s⁻¹) | Half-life (h) |
---|---|---|---|---|
N-1 Methyl | 2.0 | 25 | 1.8 | 10.7 |
N-1 H | 2.0 | 25 | 3.0 | 6.4 |
N-1 Methyl | 4.0 | 25 | 0.4 | 48.1 |
N-1 Methyl | 2.0 | 0 | 0.6 | 32.1 |
Comprehensive Compound Data
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0